molecular formula C17H17N3O2 B2987510 3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid CAS No. 882408-91-5

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid

Katalognummer B2987510
CAS-Nummer: 882408-91-5
Molekulargewicht: 295.342
InChI-Schlüssel: WQIGPJZUCNMVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecule “3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid” appears to contain a benzimidazole group, a phenylamino group, and a butanoic acid group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The phenylamino group consists of a phenyl group, -C6H5, attached to an amino group, -NH2. Butanoic acid, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole and carboxylic acid groups. The benzimidazole group might participate in electrophilic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The benzimidazole group might contribute to the compound’s aromaticity and stability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid and its derivatives are explored for their therapeutic potentials in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. The benzimidazole core structure serves as a crucial pharmacophore in the design of new drugs targeting various diseases. For example, compounds designed around the benzimidazole motif have been investigated for their efficacy against conditions such as hepatic disorders, as indicated by the study on urinary chromatographic patterns in patients with hepatic coma, where imidazole derivatives were explored for their potential implications in disease mechanisms and treatment strategies (McISAAC & Page, 1961).

Pharmacological Applications

In pharmacology, the compound's relevance extends to its role in diagnostic imaging and drug safety evaluations. For instance, radiotracers targeting specific receptors in the body for diagnostic purposes incorporate benzimidazole derivatives to enhance specificity and binding affinity. A study highlighted the development of a radiotracer, 11C-CS1P1, for imaging sphingosine-1-phosphate receptor 1 (S1PR1), demonstrating the compound's utility in evaluating inflammation in clinical populations (Brier et al., 2022).

Zukünftige Richtungen

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be investigated as a potential pharmaceutical .

Eigenschaften

IUPAC Name

4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGPJZUCNMVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.